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Compound of Interest

Compound Name:
1-N-Cbz-3-

(methylaminomethyl)azetidine

CAS No.: 1824267-06-2

Cat. No.: B2488275

Get Quote

The decision to incorporate an azetidine ring over a six-membered piperidine ring

fundamentally alters a molecule's developability profile. Azetidines are characterized by

significant ring strain (approximately 25.4 kcal/mol), which restricts conformational flexibility and

alters the basicity of the nitrogen atom[2]. When replacing a piperidine, an azetidine typically

lowers the overall lipophilicity (LogP) and reduces the topological polar surface area, which can

translate to enhanced cell permeability and improved aqueous solubility[2].

Table 1: Comparative Physicochemical Properties
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Property Azetidine Scaffold Piperidine Scaffold
Impact on Drug
Design

Ring Strain
High (~25.4 kcal/mol)

[2]

Low (stable chair

conformation)[2]

Azetidine's rigidity

improves target

specificity but

introduces potential

metabolic soft

spots[2].

Basicity (pKa)
~11.29 (as free

amine)[2]

~11.22 (as free

amine)[2]

In amide linkages,

azetidine's strain

prevents electron

donation, reducing

Lewis basicity and

improving

permeability.

Lipophilicity (LogP) Typically lower[2] Typically higher[2]

Lower LogP in

azetidines reduces

non-specific binding

and improves

aqueous solubility[2].

Metabolic Stability
Susceptible to ring-

opening[2]

Generally robust,

prone to α-oxidation[2]

Strategic substitution

on the azetidine ring is

required to block

metabolic cleavage[2].

In Vitro Evaluation: ADME and Target Engagement
Because of their unique ring strain, azetidines require rigorous in vitro profiling to ensure they

do not succumb to rapid metabolic degradation.

Causality in Assay Selection: While azetidines improve passive permeability (often evaluated

via Caco-2 assays), their highly strained nature can make them substrates for specific

cytochrome P450 (CYP)-mediated ring-opening reactions[2]. Therefore, evaluating microsomal

stability is a critical early-stage gateway before advancing to in vivo models.
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Protocol: Self-Validating In Vitro Liver Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (CL_int) of azetidine compounds.

Step 1 - Preparation: Incubate 1 µM of the test compound with liver microsomes (0.5 mg/mL

protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

Step 2 - Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.

Step 3 - Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the

reaction by adding three volumes of ice-cold acetonitrile containing an internal standard

(e.g., tolbutamide).

Step 4 - Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the

supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

Step 5 - Self-Validation Criteria: The assay must include concurrent runs of a high-clearance

control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin). The protocol is only

validated if the half-lives of these controls fall within historically established, species-specific

acceptance ranges.
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Fig 1. Stepwise in vitro to in vivo evaluation pipeline for azetidine-containing lead compounds.

In Vivo Evaluation: Pharmacokinetics and Efficacy
Successful in vitro profiles must be translated into in vivo models. Azetidine incorporation has

been shown to improve the pharmacokinetic (PK) profile of several FDA-approved drugs, such

as baricitinib and cobimetinib, by enhancing metabolic stability and receptor selectivity[1].

Causality in Assay Selection:In vivo PK profiling determines if the lower lipophilicity and altered

basicity of the azetidine core successfully translate to a higher volume of distribution (Vd) and

improved oral bioavailability (F%) compared to piperidine analogs.

Protocol: Self-Validating In Vivo Pharmacokinetic Profiling (Mouse)

Objective: Determine systemic exposure, clearance, and oral bioavailability.
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Step 1 - Dosing: Administer the azetidine compound to two parallel cohorts of male C57BL/6

mice (n=3 per route). Cohort 1 receives an intravenous (IV) bolus (1 mg/kg in 5%

DMSO/95% saline); Cohort 2 receives oral (PO) gavage (5 mg/kg in 0.5% methylcellulose).

Step 2 - Sampling: Collect serial blood samples (approx. 20 µL) via the tail vein at 0.08 (IV

only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Step 3 - Processing: Centrifuge blood samples immediately to isolate plasma. Precipitate

proteins using acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS.

Step 4 - Self-Validation Criteria: Calculate PK parameters (AUC, CL, Vd, F%) using non-

compartmental analysis. The protocol is validated by checking the mass balance and

ensuring the PO AUC is logically proportional to the IV AUC. If F% is disproportionately low

(<10%) despite high Caco-2 permeability, the system flags the compound for potential first-

pass metabolism or gastrointestinal solubility issues, prompting immediate formulation

adjustments.

Case Studies in Drug Discovery
Azetidine-Based STAT3 Inhibitors in Oncology The development of small-molecule inhibitors for

Signal Transducer and Activator of Transcription 3 (STAT3) has historically been challenging.

However, researchers have successfully developed azetidine-functionalized small molecules

(e.g., H182) that potently and preferentially inhibit STAT3 DNA-binding activity in vitro (IC50 =

300–800 nM)[3]. In vivo evaluation demonstrated that these azetidine compounds strongly

inhibited the growth of human breast tumor xenografts[3]. The rigid azetidine core was crucial

for blocking the SH2 domain, preventing STAT3 phosphorylation and subsequent

dimerization[3].
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Fig 2. Mechanism of STAT3 pathway inhibition by azetidine-functionalized small molecules.

Bicyclic Azetidines as Antimalarials Azetidines are also making waves in infectious diseases.

The synthesis of stereospecific bicyclic azetidines led to the discovery of BRD3914, a potent

antimalarial[4]. In vitro, BRD3914 exhibited an EC50 of 15 nM against P. falciparum with low

cytotoxicity to human cell lines[4]. Subsequent in vivo evaluation in P. falciparum-infected

humanized mice demonstrated complete parasite clearance and a durable cure after just four

oral doses, highlighting the excellent oral bioavailability imparted by the azetidine scaffold[4].
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Conclusion
Replacing traditional six-membered heterocycles with an azetidine ring is a powerful tactical

approach in medicinal chemistry. While the inherent ring strain necessitates careful in vitro

metabolic screening to prevent ring-opening liabilities, the resulting improvements in

lipophilicity, target affinity, and in vivo pharmacokinetics often yield superior clinical candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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